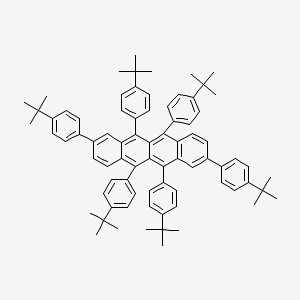
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six tert-butylphenyl groups attached to a tetracene core, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene typically involves the cyclotetramerization of bis(4-tert-butylphenyl)fumaronitrile with 1,2,5-selenadiazole-3,4-dicarbonitrile in the presence of magnesium butoxide as a template . This reaction yields a mixture of magnesium (II) porphyrazine complexes, from which the desired compound can be isolated by column chromatography . The isolated magnesium complex is then subjected to demetalation using trifluoroacetic acid to obtain the free ligand .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylphenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce partially or fully reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Wirkmechanismus
The mechanism of action of 2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, such as electron transfer and energy transfer processes. These interactions can influence the behavior of biological systems, making it a valuable tool for studying molecular mechanisms and developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,8,9,11,12-Hexakis(4-tert-butylphenyl)[1,2,5]selenadiazolo[3,4-b]porphyrazine: A related compound with similar structural features but containing selenadiazole rings.
2,8-Di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene: Another tetracene derivative with different substitution patterns.
Uniqueness
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene is unique due to its specific arrangement of tert-butylphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the fields of organic electronics and photodynamic therapy.
Eigenschaften
CAS-Nummer |
922173-06-6 |
|---|---|
Molekularformel |
C78H84 |
Molekulargewicht |
1021.5 g/mol |
IUPAC-Name |
2,5,6,8,11,12-hexakis(4-tert-butylphenyl)tetracene |
InChI |
InChI=1S/C78H84/c1-73(2,3)57-33-19-49(20-34-57)55-31-45-63-65(47-55)69(53-27-41-61(42-28-53)77(13,14)15)71-68(52-25-39-60(40-26-52)76(10,11)12)64-46-32-56(50-21-35-58(36-22-50)74(4,5)6)48-66(64)70(54-29-43-62(44-30-54)78(16,17)18)72(71)67(63)51-23-37-59(38-24-51)75(7,8)9/h19-48H,1-18H3 |
InChI-Schlüssel |
VAAIABULLXZPNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C4C(=C5C=C(C=CC5=C(C4=C3C6=CC=C(C=C6)C(C)(C)C)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C9=CC=C(C=C9)C(C)(C)C)C1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)

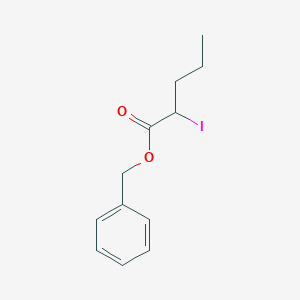
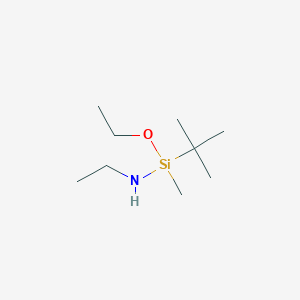
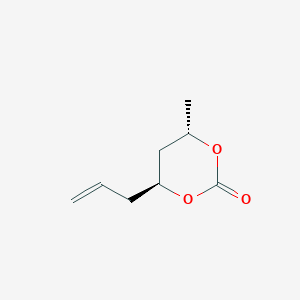
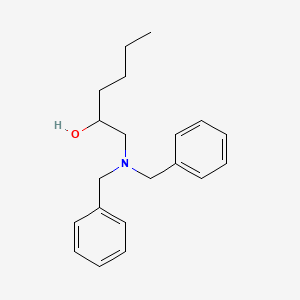
![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
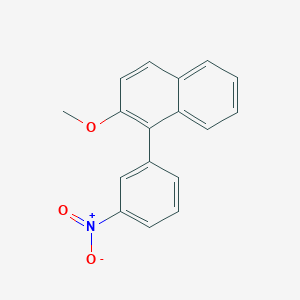
![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
